N1-(1H-benzo[d]imidazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine
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Overview
Description
N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of benzimidazole allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Action Environment
The synthesis of imidazole derivatives can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 3-dimethylaminopropylamine in the presence of a suitable catalyst under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-N,N-dimethylamine
- N-(1H-benzimidazol-2-yl)-N,N-diethylamine
- N-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,2-diamine
Uniqueness
N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylpropane-1,3-diamine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-16(2)9-5-8-13-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVLSCXTMGXAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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